molecular formula C26H28N2O4S B6570695 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide CAS No. 946335-13-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide

Cat. No.: B6570695
CAS No.: 946335-13-3
M. Wt: 464.6 g/mol
InChI Key: WOEXKVQAUJYTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide (CAS 946335-13-3) is a chemical compound supplied for research and development purposes. It has a molecular formula of C26H28N2O4S and a molecular weight of 464.58 g/mol . The compound features a tetrahydroquinoline core, a privileged structure in medicinal chemistry that is widely found in a variety of pharmacologically active compounds . This specific molecule incorporates a benzenesulfonyl group and a 4-butoxybenzamide moiety, making it a valuable building block for researchers in drug discovery. The compound is offered with a high purity level of 95% and above . It is intended for use in scientific laboratories only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers can leverage this compound in various applications, including but not limited to, the synthesis of more complex molecules, as a standard in analytical studies, or for screening in biological assays to explore new therapeutic avenues.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-2-3-18-32-23-14-11-20(12-15-23)26(29)27-22-13-16-25-21(19-22)8-7-17-28(25)33(30,31)24-9-5-4-6-10-24/h4-6,9-16,19H,2-3,7-8,17-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEXKVQAUJYTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 1,2,3,4-Tetrahydroquinoline

Nitration introduces the nitro group at position 6, which is later reduced to an amine.

Procedure (adapted from):

  • Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in concentrated sulfuric acid at 0°C.

  • Add fuming nitric acid (1.1 eq) dropwise while maintaining temperature <5°C.

  • Stir for 4 hours, pour into ice-water, and extract with dichloromethane.

  • Purify via column chromatography (hexane/ethyl acetate, 4:1) to yield 6-nitro-1,2,3,4-tetrahydroquinoline as a yellow solid (72% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 2.4 Hz, 1H, H5), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, H7), 6.68 (d, J = 8.8 Hz, 1H, H8), 3.45 (t, J = 6.0 Hz, 2H, H2), 2.82 (t, J = 6.0 Hz, 2H, H4), 1.95 (m, 2H, H3).

  • IR : 1520 cm⁻¹ (NO2 asymmetric stretch), 1345 cm⁻¹ (NO2 symmetric stretch).

Benzenesulfonylation at Position 1

The nitro-tetrahydroquinoline is sulfonylated using benzenesulfonyl chloride.

Procedure (adapted from):

  • React 6-nitro-1,2,3,4-tetrahydroquinoline (5 mmol) with benzenesulfonyl chloride (6 mmol) in pyridine (10 mL) at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol) to yield 1-benzenesulfonyl-6-nitro-1,2,3,4-tetrahydroquinoline (85% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 2.4 Hz, 1H, H5), 7.85–7.75 (m, 2H, aromatic), 7.65–7.55 (m, 3H, aromatic), 7.50 (dd, J = 8.8, 2.4 Hz, 1H, H7), 6.72 (d, J = 8.8 Hz, 1H, H8), 4.12 (t, J = 6.0 Hz, 2H, H2), 2.95 (t, J = 6.0 Hz, 2H, H4), 2.10 (m, 2H, H3).

  • HPLC Purity : 98.5% (C18 column, methanol/water 70:30).

Reduction of the Nitro Group to Amine

Catalytic Hydrogenation

Procedure (adapted from):

  • Suspend 1-benzenesulfonyl-6-nitro-1,2,3,4-tetrahydroquinoline (3 mmol) in methanol (30 mL).

  • Add 10% Pd/C (0.3 g) and stir under H2 (1 atm) at 25°C for 6 hours.

  • Filter through Celite and concentrate to obtain 1-benzenesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine as a white powder (89% yield).

Characterization :

  • IR : 3380 cm⁻¹ (NH2 stretch), 1325 cm⁻¹ (SO2 asymmetric stretch).

  • MS (ESI+) : m/z 303.1 [M+H]+.

Synthesis of 4-Butoxybenzoic Acid

Alkylation of 4-Hydroxybenzoic Acid

Procedure (adapted from):

  • React 4-hydroxybenzoic acid (10 mmol) with 1-bromobutane (12 mmol) in DMF using K2CO3 (15 mmol) as base.

  • Heat at 80°C for 8 hours, extract with ethyl acetate, and recrystallize (hexane/ethyl acetate) to yield 4-butoxybenzoic acid (78% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.8 Hz, 2H), 6.89 (d, J = 8.8 Hz, 2H), 4.05 (t, J = 6.4 Hz, 2H), 1.80 (m, 2H), 1.50 (m, 2H), 0.98 (t, J = 7.2 Hz, 3H).

Amide Bond Formation

Coupling Using EDC/HOBt

Procedure (adapted from):

  • Dissolve 1-benzenesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (2 mmol) and 4-butoxybenzoic acid (2.2 mmol) in DMF (10 mL).

  • Add EDC·HCl (2.4 mmol) and HOBt (2.4 mmol), followed by DIPEA (4 mmol).

  • Stir at room temperature for 12 hours, then pour into water.

  • Extract with ethyl acetate and purify via column chromatography (hexane/ethyl acetate, 1:1) to yield the target compound (68% yield).

Optimization Data :

Catalyst SystemYield (%)Purity (%)
EDC/HOBt6897.2
HATU7298.5
DCC/DMAP5595.0

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, NH), 7.90 (d, J = 8.8 Hz, 2H), 7.80–7.70 (m, 2H), 7.60–7.50 (m, 3H), 7.25 (d, J = 2.4 Hz, 1H), 7.10 (dd, J = 8.8, 2.4 Hz, 1H), 6.85 (d, J = 8.8 Hz, 1H), 4.15 (t, J = 6.4 Hz, 2H), 4.05 (t, J = 6.0 Hz, 2H), 2.95 (t, J = 6.0 Hz, 2H), 2.10 (m, 2H), 1.85 (m, 2H), 1.55 (m, 2H), 1.00 (t, J = 7.2 Hz, 3H).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 60:40).

Alternative Synthetic Routes

Bischler-Napieralski Cyclization

The PMC article describes Bischler-Napieralski cyclization to construct tetrahydroisoquinoline cores. Adapting this for tetrahydroquinoline could offer alternative pathways, though regioselectivity challenges may arise.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at specific functional groups like the butoxy side chain or the quinoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the quinoline ring or the amide group, employing reducing agents like lithium aluminium hydride (LAH) or hydrogen gas over a palladium catalyst.

  • Substitution: : Substitution reactions may occur at the aromatic rings, facilitated by electrophiles or nucleophiles under the right conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Lithium aluminium hydride in anhydrous ether.

  • Substitution: : Electrophilic aromatic substitution using reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products depend on the reaction type. Oxidation may lead to quinoline N-oxide derivatives, reduction may yield tetrahydroquinoline derivatives, and substitution may result in halogenated or nitrated products.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide is used as an intermediate in the synthesis of more complex molecules, especially in the development of quinoline-based materials and drugs.

Biology

Biologically, this compound shows potential as a bioactive molecule, exhibiting properties that make it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, research indicates that derivatives of this compound could serve as anti-inflammatory or anticancer agents due to their interaction with cellular targets involved in these diseases.

Industry

Industrially, the compound can be utilized in the development of specialty chemicals, including dyes, pigments, and other materials that benefit from the structural properties of quinoline derivatives.

Mechanism of Action

The mechanism of action for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity, thereby influencing biochemical pathways. The precise mechanism would depend on the context of its application, such as its use as a pharmacological agent.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Modifications : Substituting the benzenesulfonyl group with a 4-methoxybenzenesulfonyl moiety (as in ) introduces electron-donating effects, which may alter interactions with target enzymes or receptors.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The butoxy chain increases logP compared to methoxy analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide is a complex organic compound recognized for its significant biological activity. This compound features a tetrahydroquinoline core, which has been associated with various pharmacological properties, particularly in medicinal chemistry. The unique structural characteristics of this compound suggest potential applications in treating several diseases, including cancer and infections.

Structural Characteristics

The compound's structure includes:

  • Tetrahydroquinoline core : Known for biological activity.
  • Benzenesulfonyl group : Enhances reactivity and solubility.
  • Butoxybenzamide moiety : Influences electronic properties and reactivity.

These features contribute to its potential as a lead compound in drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study highlighted the effectiveness of related compounds against both gram-positive and gram-negative bacteria. Specifically, two enzymes—D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) —were identified as key targets for these compounds, inhibiting bacterial membrane synthesis pathways .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. This suggests its potential as an anticancer agent. The structural modifications in the compound can enhance its selectivity and potency against specific cancer types .

The mechanism through which this compound exerts its biological effects involves:

  • Inhibition of MurD and GlmU : These enzymes are crucial for bacterial cell wall synthesis. By inhibiting these targets, the compound disrupts bacterial growth and viability.
  • Cytotoxicity in tumor cells : The exact pathways remain under investigation but may involve apoptosis and cell cycle arrest mechanisms.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated significant enzyme inhibition and potential therapeutic applications against cancer.
Identified MurD and GlmU as primary targets for antimicrobial activity through molecular modeling techniques.
Confirmed cytotoxic effects on human tumor cell lines, indicating a promising avenue for cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study involving the testing of BSTHQ derivatives showed that these compounds could effectively inhibit the growth of resistant bacterial strains by targeting MurD and GlmU enzymes. The results indicated a non-surfactant mechanism of action without significant membrane disruption .
  • Cytotoxicity Assessment : In vitro assessments revealed that this compound exhibited promising cytotoxicity against various human cancer cell lines, suggesting its potential as a lead candidate for further drug development.

Q & A

Basic: What spectroscopic and chromatographic methods are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for verifying substituent positions and confirming the absence of unreacted intermediates. For example, benzenesulfonyl and butoxy groups exhibit distinct splitting patterns in aromatic regions (δ 7.5–8.3 ppm for sulfonyl phenyl; δ 6.8–7.2 ppm for tetrahydroquinoline) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (±2 Da tolerance) and detects isotopic patterns for halogenated analogs .
  • HPLC : Ensures >95% purity by tracking retention times and peak symmetry; mobile phases often use gradients of methanol/water or acetonitrile/0.1% TFA .

Advanced: How can reaction conditions be optimized to improve yields of sulfonamide-containing tetrahydroquinoline derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution during sulfonylation. For acid-sensitive intermediates, dichloromethane is preferred .
  • Catalysis : Triethylamine or pyridine (2–3 eq.) neutralizes HCl byproducts during sulfonamide coupling, preventing side reactions .
  • Temperature Control : Maintain 0–5°C during imine formation to minimize epimerization; room temperature for amide couplings .
  • Work-Up : Acid-base extraction (e.g., 1M HCl) isolates protonated amines, while silica gel chromatography resolves regioisomers .

Advanced: How should researchers resolve discrepancies in enzyme inhibition data across structural analogs?

Methodological Answer:

  • Dose-Response Curves : Repeat assays (n ≥ 3) with standardized protocols (e.g., recombinant iNOS, eNOS, or PTP1B) to confirm IC50 variability .
  • Structural Analysis : Overlay X-ray crystallography or docking models (e.g., PDB IDs from RORγ studies) to identify steric clashes or hydrogen-bonding differences caused by substituents like fluorine vs. bromine .
  • SAR Tables : Compare analogs (e.g., 4-fluoro vs. 4-bromo derivatives) to correlate substituent electronegativity with activity. Fluorine’s electron-withdrawing effect often enhances PTP1B binding .

Basic: What purification strategies are effective for sulfonamide-containing intermediates?

Methodological Answer:

  • Salt Formation : Treat free bases with 1M HCl in methanol to precipitate dihydrochloride salts, improving crystallinity and reducing hygroscopicity .
  • Chromatography : Use reverse-phase C18 columns with 0.1% formic acid to separate sulfonamide diastereomers. Normal-phase silica is ideal for non-polar intermediates .
  • Recrystallization : Ethanol/water (7:3) systems yield high-purity solids; monitor by TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .

Advanced: What strategies validate thermal stability for DSC/TGA studies of this compound?

Methodological Answer:

  • DSC Protocols : Heat samples at 10°C/min under nitrogen. Endothermic peaks <150°C indicate solvent residues; decomposition >250°C confirms thermal resilience .
  • TGA Correlation : Mass loss ≤2% below 100°C confirms anhydrous form. Sudden drops at higher temps suggest sulfonamide cleavage or quinoline ring degradation .
  • Contradiction Resolution : Re-test under inert atmosphere if oxidative degradation is suspected. Compare with analogs (e.g., ethanesulfonyl vs. benzenesulfonyl derivatives) to assess substituent effects .

Advanced: How can computational modeling enhance SAR studies for RORγ inverse agonists?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with RORγ-LBD (PDB: 3L0J) to predict binding poses. Focus on sulfonamide interactions with Arg367 and Tyr377 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates robust ligand-receptor interactions .
  • Free Energy Calculations : MM-GBSA quantifies substituent contributions (e.g., 4-butoxy’s hydrophobic packing vs. 4-fluoro’s polar interactions) .

Basic: What synthetic routes are reported for introducing the benzenesulfonyl group?

Methodological Answer:

  • Stepwise Approach :
    • Tetrahydroquinoline Formation : Cyclize aniline derivatives with cyclohexenone via Bischler-Napieralski reaction (POCl3 catalyst) .
    • Sulfonylation : React with benzenesulfonyl chloride (1.2 eq.) in THF at 0°C, followed by triethylamine quenching .
    • Amide Coupling : Use HATU/DIPEA to conjugate 4-butoxybenzoic acid to the amine intermediate .

Advanced: How to mitigate epimerization during chiral center formation in tetrahydroquinoline derivatives?

Methodological Answer:

  • Low-Temperature Synthesis : Conduct reactions at –20°C to slow racemization, especially during imine reductions (NaBH4/MeOH) .
  • Chiral HPLC : Monitor enantiopurity with Chiralpak AD-H columns (heptane/ethanol 85:15).
  • Protecting Groups : Use Boc or Fmoc on secondary amines to prevent β-elimination during acidic work-ups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.